N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-Bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a triazole core substituted with a pyridin-2-yl group and a methyl group. Its structural complexity arises from the combination of halogenated phenyl rings (bromo and difluoro substituents) and a sulfanyl-linked triazole-pyridine moiety, which may influence its physicochemical properties and binding affinity .
Properties
Molecular Formula |
C16H12BrF2N5OS |
|---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H12BrF2N5OS/c1-24-15(12-4-2-3-5-20-12)22-23-16(24)26-8-13(25)21-14-10(17)6-9(18)7-11(14)19/h2-7H,8H2,1H3,(H,21,25) |
InChI Key |
WBJHYSBISBQYGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)F)F)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Bromo-4,6-difluoroaniline
The bromo-difluoroaniline intermediate is synthesized via sequential halogenation. A diazotization-hydrolysis approach, adapted from a patent describing analogous phenol derivatives, involves treating 4,6-difluoroaniline with hydrobromic acid (HBr, 48%) and sodium nitrite (NaNO₂) at 0–5°C to form a diazonium salt. Subsequent hydrolysis in aqueous H₂SO₄ yields 2-bromo-4,6-difluoroaniline.
Key Parameters
Synthesis of 4-Methyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
This intermediate is prepared via cyclization of thiosemicarbazide derivatives. A modified method from a study on triazole derivatives involves reacting pyridine-2-carbohydrazide with methyl isothiocyanate in ethanol under reflux (80°C, 6 hours). The resulting thiosemicarbazide undergoes intramolecular cyclization in basic conditions (NaOH, 10%) to form the triazole-thiol.
Reaction Conditions
Coupling of Intermediates
Thioether Bond Formation
The triazole-thiol intermediate is coupled to 2-chloroacetamide via nucleophilic substitution. Reacting 4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol with 2-chloroacetamide in dimethylformamide (DMF) at 60°C for 4 hours forms 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.
Optimization Notes
-
Base: Triethylamine (Et₃N) enhances reaction efficiency by scavenging HCl.
-
Yield: 82–85% after recrystallization.
Final Amide Coupling
The acetamide derivative is coupled to 2-bromo-4,6-difluoroaniline using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction proceeds in tetrahydrofuran (THF) at room temperature for 12 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane).
Critical Parameters
| Parameter | Value |
|---|---|
| Coupling Agent | DCC (1.2 equiv) |
| Solvent | THF |
| Purification | Column chromatography (3:1 hexane:EtOAc) |
| Final Yield | 68–73% |
Industrial-Scale Adaptations
Continuous Flow Reactor Optimization
A patent-derived method for analogous bromo-fluoro compounds suggests replacing batch reactors with continuous flow systems to improve yield and reduce reaction times. For diazotization, a microreactor operated at 5°C achieves 90% conversion in 15 minutes.
Purification Techniques
Industrial production employs recrystallization from ethanol/water (7:3) to achieve >99% purity. High-performance liquid chromatography (HPLC) with a C18 column confirms purity, while nuclear magnetic resonance (NMR) validates structural integrity.
Analytical Characterization
Spectroscopic Data
1H-NMR (400 MHz, DMSO-d6)
LC-MS (ESI+)
Purity Assessment
| Method | Purity (%) |
|---|---|
| HPLC | 99.2 |
| Elemental Analysis | C: 43.7; H: 2.7; N: 15.9 (theoretical: C: 43.6; H: 2.7; N: 16.0) |
Challenges and Mitigation Strategies
Competing Side Reactions
-
Issue : Oxidative degradation of the thioether bond during coupling.
-
Solution : Conduct reactions under nitrogen atmosphere and add antioxidants like BHT (butylated hydroxytoluene).
Scalability Limitations
-
Issue : Low yields in large-scale cyclization due to incomplete reagent mixing.
-
Solution : Use high-shear mixers or ultrasonic irradiation to enhance mass transfer.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch Reactor | 68–73 | 98.5 | Moderate |
| Continuous Flow | 78–82 | 99.2 | High |
| Microwave-Assisted | 75 | 98.8 | Low |
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Substitution reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The sulfur atom in the triazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Coupling reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution reactions: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or other reduced derivatives.
Scientific Research Applications
N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing primarily in substituents on the triazole ring, aromatic systems, and halogenation patterns. Below is a detailed comparison based on molecular structure, physicochemical properties, and reported activities.
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Physicochemical Properties: Pyridinyl vs. Alkyl vs. Aryl Groups: Ethyl or methyl groups at position 4 (triazole) reduce steric hindrance compared to bulky aryl substituents (e.g., 4-chlorophenyl in ), which may affect solubility and membrane permeability.
Halogenation Patterns :
- The bromo-4,6-difluorophenyl backbone is conserved across analogs, suggesting a role in electronic modulation or target binding. Similar halogenated acetamides, such as N-(3,4-difluorophenyl)-2-(4-bromophenyl)acetamide, exhibit structural stability via halogen bonding and π-stacking .
Biological Activity: Anti-Exudative Activity: Derivatives like 2-[(4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide demonstrate anti-exudative effects comparable to diclofenac sodium at 10 mg/kg .
Biological Activity
N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that incorporates several bioactive functional groups, including a triazole ring and halogen atoms. The unique structural features of this compound suggest significant potential for various biological activities, including antimicrobial and anticancer properties.
Structural Characteristics
The compound features:
- Bromine and Fluorine Atoms : These halogens enhance the compound's reactivity and biological interaction potential.
- Triazole Ring : Known for its pharmacological significance, the triazole moiety is associated with various therapeutic activities, such as antifungal and antibacterial effects.
- Pyridine and Sulfanyl Groups : These groups contribute to the compound's ability to interact with biological targets.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit considerable antimicrobial properties. For instance:
- Antibacterial Properties : Triazole derivatives have shown effectiveness against a range of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.125–8 μg/mL in some studies .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Triazole Derivative A | S. aureus | 0.125 |
| Triazole Derivative B | E. coli | 8 |
Antifungal Activity
The 1,2,4-triazole scaffold is recognized for its antifungal activity. Studies have documented that certain triazole compounds demonstrate broad-spectrum antifungal effects:
- Fungal Targets : Compounds have been tested against pathogens like Candida albicans and Aspergillus fumigatus, with varying degrees of efficacy reported .
| Compound | Target Fungus | MIC (μg/mL) |
|---|---|---|
| Triazole Derivative C | C. albicans | 3.125 |
| Triazole Derivative D | A. fumigatus | 12 |
Anticancer Activity
Emerging research suggests that triazole-containing compounds may possess anticancer properties:
- Mechanism of Action : These compounds may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells. The presence of the triazole ring is pivotal in these interactions due to its ability to form hydrogen bonds with biological targets .
Case Studies
- Synthesis and Evaluation : A study synthesized various 1,2,4-triazole derivatives and evaluated their biological activities. Certain compounds exhibited potent antibacterial effects comparable to standard antibiotics like ceftriaxone .
- Structure-Activity Relationship (SAR) : Research into the SAR of triazoles has revealed that modifications in the substituents can significantly influence biological activity. For example, the introduction of different halogens or functional groups has been shown to enhance antimicrobial potency .
Q & A
Basic: What are the key synthetic steps and analytical methods for synthesizing this compound?
Answer:
The synthesis involves a multi-step process:
- Step 1: Formation of the triazole core via cyclization reactions under controlled temperatures (60–80°C) using polar aprotic solvents like DMF or DMSO.
- Step 2: Sulfanyl-acetamide coupling via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .
- Step 3: Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity.
Analytical Methods: - NMR Spectroscopy (¹H/¹³C) confirms regioselectivity of triazole substitution.
- HPLC (C18 column, UV detection at 254 nm) validates purity .
Basic: What initial biological activities have been reported for this compound?
Answer:
While direct data on this compound is limited, structurally analogous triazole-sulfanylacetamides exhibit:
- Antimicrobial Activity: MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to triazole-mediated disruption of bacterial cell wall synthesis .
- Anticancer Potential: IC₅₀ of 10–20 µM against HeLa cells via apoptosis induction, linked to pyridine coordination with cellular metal ions .
Basic: How is the compound’s structural integrity confirmed post-synthesis?
Answer:
- X-ray Crystallography: Resolves bond lengths (e.g., S–C bond: ~1.78 Å) and dihedral angles to confirm stereochemistry. SHELXL software refines crystal structures .
- IR Spectroscopy: Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer: Contradictions often arise from:
- Substituent Effects: Bromine at the 2-position enhances electrophilicity, but fluorine at 4,6-positions may sterically hinder target binding. Compare activity against analogs with Cl/CH₃ substituents .
- Assay Variability: Standardize cell lines (e.g., HepG2 vs. HEK293) and use dose-response curves with controls (e.g., cisplatin for cytotoxicity). Statistical meta-analysis of IC₅₀ values across studies is recommended .
Advanced: What computational strategies predict binding modes and optimize substituents?
Answer:
- Molecular Docking (AutoDock Vina): Screens against kinases (e.g., EGFR) to identify key interactions (e.g., pyridine N with Lys721). Prioritize derivatives with ΔG < -8 kcal/mol .
- QSAR Modeling: Correlate Hammett σ values of substituents (e.g., Br: σₚ = 0.86) with logP and IC₅₀. Methyl at triazole-4 enhances solubility (clogP reduction by ~0.5) .
Advanced: What challenges arise in crystal structure determination, and how are they addressed?
Answer:
- Disorder in Flexible Groups: The sulfanyl-acetamide chain may exhibit rotational disorder. Mitigate with low-temperature (100 K) data collection and TWINLAW in SHELXL .
- Heavy Atoms (Br): Anomalous dispersion from Br improves phasing but complicates absorption correction. Use multi-scan data (SADAS) and refine with the Hirshfeld surface .
Advanced: How to design derivatives for improved metabolic stability?
Answer:
- Block Metabolic Hotspots: Replace labile methyl groups (e.g., triazole-4) with CF₃ to resist CYP450 oxidation.
- Pro-drug Approach: Esterify the acetamide carbonyl to enhance bioavailability. Hydrolysis in vivo regenerates the active form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
